molecular formula C15H20BrN3O3 B14610654 1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid CAS No. 58831-19-9

1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid

Cat. No.: B14610654
CAS No.: 58831-19-9
M. Wt: 370.24 g/mol
InChI Key: IVAGQDLXKZIOMO-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and bromophenyl groups Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenyl)hexyl]imidazole typically involves the reaction of 4-bromobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromophenyl)hexyl]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted imidazole derivatives
  • Oxidized or reduced imidazole compounds
  • Cyclized heterocyclic structures

Scientific Research Applications

1-[2-(4-Bromophenyl)hexyl]imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the imidazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)hexyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid
  • 4-Bromo-1,2-dimethyl-1H-imidazole
  • 1-[2-(4-bromophenyl)hexyl]imidazole

Comparison: 1-[2-(4-Bromophenyl)hexyl]imidazole stands out due to its unique combination of the bromophenyl and imidazole moieties. This combination enhances its reactivity and potential applications compared to other similar compounds. The presence of the bromine atom in the phenyl ring increases its electrophilicity, making it more suitable for various chemical reactions and biological interactions.

Conclusion

1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic and industrial uses. Further research and development can unlock its full potential and lead to new discoveries and innovations.

Properties

CAS No.

58831-19-9

Molecular Formula

C15H20BrN3O3

Molecular Weight

370.24 g/mol

IUPAC Name

1-[2-(4-bromophenyl)hexyl]imidazole;nitric acid

InChI

InChI=1S/C15H19BrN2.HNO3/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13;2-1(3)4/h5-10,12,14H,2-4,11H2,1H3;(H,2,3,4)

InChI Key

IVAGQDLXKZIOMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Br.[N+](=O)(O)[O-]

Origin of Product

United States

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